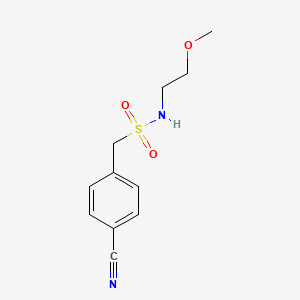

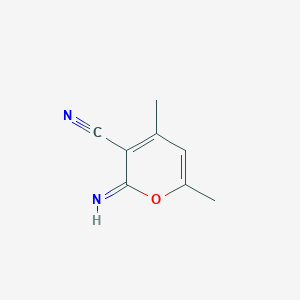

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

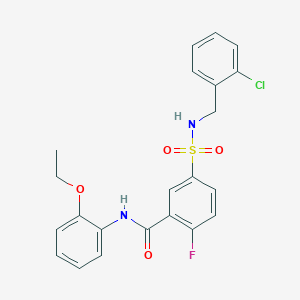

“2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile” is a chemical compound with the molecular formula C8H8N2O. It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da .

Synthesis Analysis

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities. Their huge potential in drug discovery has inspired a wide array of synthetic work .Molecular Structure Analysis

The molecular structure of “2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form has been described. The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications

Synthesis and Chemistry

Domino Reactions in Synthesis : 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is integral in domino protocols for synthesizing various polyaromatic hydrocarbons, involving addition-elimination, intramolecular cyclization, and ring opening and closing sequences (Thimmarayaperumal & Shanmugam, 2017).

Microwave Irradiation Synthesis : It is used in solvent-free synthesis of tetrahydropyran-3-carbonitrile derivatives under microwave irradiation (Tu et al., 2002).

Synthesis of Novel Polyaromatic Hydrocarbons : Its role in synthesizing novel carbonitriles with potential cytotoxicity and matrix metalloproteinase inhibition properties has been noted (Ignatovich et al., 2015).

Formation of Polyheterocyclic Systems : It undergoes tautomerism and reacts with compounds containing a reactive methylene group, resulting in the formation of complex polyheterocyclic systems (O'callaghan et al., 1996).

Chemical Properties and Analysis

Crystal Structure Analysis : The compound's crystal structure has been studied, providing insights into its molecular geometry and crystallographic properties (Jansone et al., 2007).

Quantum Chemical Studies : Detailed spectral analysis (FT-IR, NMR, UV-visible) and quantum chemical studies on its molecular geometry, chemical reactivity, and thermodynamic properties have been conducted (Fatma et al., 2015).

Biomedical Research

Antimicrobial Agent Synthesis : Some derivatives have shown promising antimicrobial properties, with studies on their synthesis, structure, and docking studies indicating potential as antimicrobial agents (Khidre & Radini, 2021).

Fluorescence Properties : The compound has been used in the synthesis of fluorescent dyes, with certain derivatives exhibiting fluorescence, making them potential candidates for applications in bioimaging and diagnostics (Mizuyama et al., 2008).

properties

IUPAC Name |

2-imino-4,6-dimethylpyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-6(2)11-8(10)7(5)4-9/h3,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQLIMXWHWWNKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N)O1)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)

![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)

![2-[(2-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2690513.png)

![2-Chloro-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]acetamide](/img/structure/B2690514.png)

![Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2690516.png)

![N-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2690519.png)

![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)

![6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2690524.png)